REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[O:4][c:5]1[c:6]([C:19]([CH3:20])([CH3:21])[CH3:22])[cH:7][c:8]([O:15][C:16](=[O:17])[CH3:18])[cH:9][c:10]1[C:11]([CH3:12])([CH3:13])[CH3:14].[CH3:27][OH:28].[ClH:26].[K+:24].[OH-:23].[OH2:25]>>[C:1]([CH3:2])(=[O:3])[O:4][c:5]1[c:6]([C:19]([CH3:20])([CH3:21])[CH3:22])[cH:7][c:8]([OH:15])[cH:9][c:10]1[C:11]([CH3:12])([CH3:13])[CH3:14]
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Name
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CC(=O)Oc1cc(C(C)(C)C)c(OC(C)=O)c(C(C)(C)C)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Oc1cc(C(C)(C)C)c(OC(C)=O)c(C(C)(C)C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Type
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product
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Smiles
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CC(=O)Oc1c(C(C)(C)C)cc(O)cc1C(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |